![molecular formula C39H30 B14230928 2,2',2''-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene CAS No. 587023-24-3](/img/structure/B14230928.png)
2,2',2''-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’'-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene is a complex organic compound characterized by a central benzene ring substituted with three naphthalene groups via methylene bridges. This structure imparts unique chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene typically involves the reaction of benzene-1,3,5-triyltrimethanol with naphthalene derivatives under specific conditions. One common method includes:
Starting Materials: Benzene-1,3,5-triyltrimethanol and naphthalene derivatives.
Reaction Conditions: The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures.
Procedure: The benzene-1,3,5-triyltrimethanol is dissolved in an appropriate solvent, and the naphthalene derivative is added slowly. The mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,2’'-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions are common, where the naphthalene rings can be substituted with various functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,2’,2’'-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 2,2’,2’'-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to proteins or DNA, altering their function and leading to various biological outcomes. The pathways involved can include signal transduction, gene expression regulation, and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,3,5-triyltris(N,N-dimethylmethanamine): Similar central benzene structure but with different substituents.
[Benzene-1,3,5-triyltris(methylene)]tris(triphenylphosphonium) tribromide: Contains triphenylphosphonium groups instead of naphthalene.
Uniqueness
2,2’,2’'-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene is unique due to its combination of a central benzene ring with three naphthalene groups, providing distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in material science and medicinal chemistry.
Propiedades
Número CAS |
587023-24-3 |
|---|---|
Fórmula molecular |
C39H30 |
Peso molecular |
498.7 g/mol |
Nombre IUPAC |
2-[[3,5-bis(naphthalen-2-ylmethyl)phenyl]methyl]naphthalene |
InChI |
InChI=1S/C39H30/c1-4-10-37-25-28(13-16-34(37)7-1)19-31-22-32(20-29-14-17-35-8-2-5-11-38(35)26-29)24-33(23-31)21-30-15-18-36-9-3-6-12-39(36)27-30/h1-18,22-27H,19-21H2 |
Clave InChI |
UIOCPYTUCWDSMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)CC3=CC(=CC(=C3)CC4=CC5=CC=CC=C5C=C4)CC6=CC7=CC=CC=C7C=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



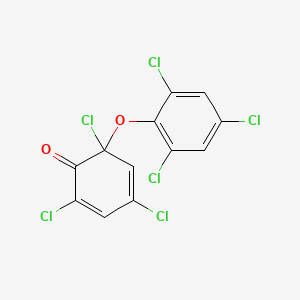
![9-[(4-Nitrophenyl)methylsulfanyl]acridine](/img/structure/B14230864.png)
![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B14230875.png)
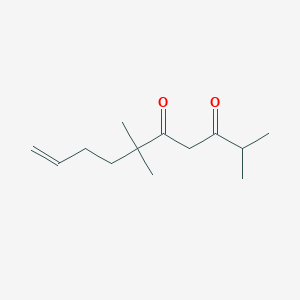
![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)
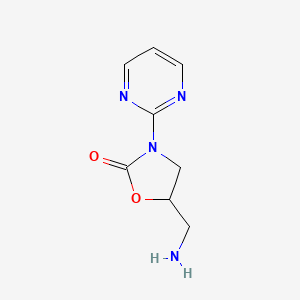
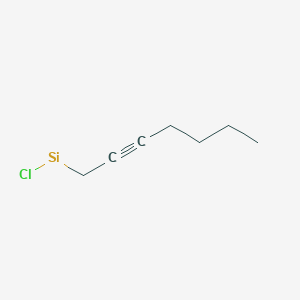
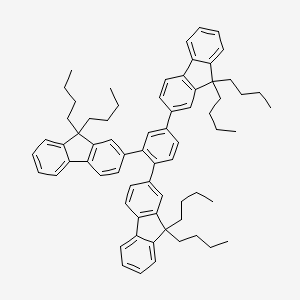
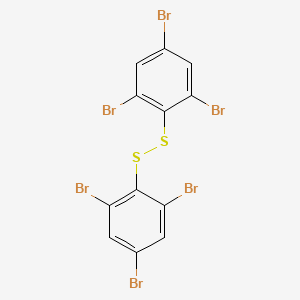
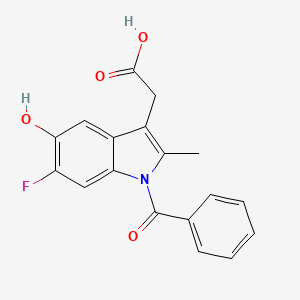
![4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide](/img/structure/B14230925.png)
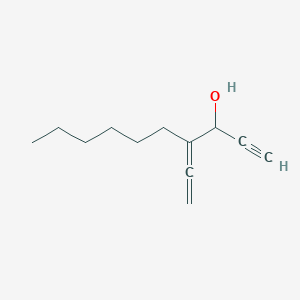
![1,3,6,8-Tetra([1,1'-biphenyl]-2-yl)pyrene](/img/structure/B14230934.png)
